N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound with the molecular formula and a molecular weight of approximately 377.39 g/mol. This compound is primarily utilized in scientific research and is categorized under purine derivatives due to its structural features that include a purine moiety and a sulfanyl group. Its IUPAC name reflects its intricate structure, which integrates both aromatic and aliphatic components.
The synthesis of N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The synthesis pathways may include:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent systems) are essential for optimizing yields and purity during synthesis.
The molecular structure of N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can be depicted using various structural representations:
InChI=1S/C16H16FN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-5-9(17)7-10/h4-7H,8H2,1-3H3,(H,18,23)
This indicates the connectivity of atoms within the molecule.
Feature | Description |
---|---|
Aromatic Ring | Contains a fluorophenyl group |
Purine Derivative | Features a trimethylated purine core |
Sulfanyl Group | Attached to the acetamide moiety |
Functional Groups | Includes carbonyls and amide functionalities |
N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide may participate in various chemical reactions typical for compounds containing amides and sulfur functionalities:
Each reaction pathway requires careful consideration of reaction conditions to achieve desired products.
The mechanism of action for N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is not extensively detailed in literature but can be inferred based on its structural components:
Data on specific targets or pathways would enhance understanding but remains limited in current literature.
Property | Value |
---|---|
Appearance | Solid or crystalline form |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Stability | Stable under standard laboratory conditions |
Reactivity | Reacts with strong acids/bases |
Relevant analyses such as spectral data (NMR, IR) would provide deeper insights into the compound's characteristics.
N-(3-fluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide finds applications primarily in scientific research:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1